molecular formula C4H10Cl2N4 B2681646 (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1150263-83-4

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2681646
CAS No.: 1150263-83-4
M. Wt: 185.05
InChI Key: MXQKUBMTWVPBFS-QTNFYWBSSA-N
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Description

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride is a chiral compound that contains a triazole ring and an amine group. This compound is of significant interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde with an amine source.

    Resolution of the Chiral Center: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of alkylated, acylated, or sulfonylated triazole derivatives.

Scientific Research Applications

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

    ®-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: The non-chiral version of the compound.

    1-(1H-1,2,4-Triazol-3-yl)ethanol: A structurally similar compound with an alcohol group instead of an amine.

Uniqueness: (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKUBMTWVPBFS-QTNFYWBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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